![molecular formula C11H9F3N2O2 B510271 2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid CAS No. 478030-59-0](/img/structure/B510271.png)
2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of propanoic acid, with a benzimidazole ring and a trifluoromethyl group attached. Benzimidazoles are a type of heterocyclic aromatic organic compound, which are known for their wide range of applications in medicinal chemistry . The trifluoromethyl group is a common functional group in organic chemistry, often used to improve the stability and lipophilicity of pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would consist of a propanoic acid backbone, with a benzimidazole ring and a trifluoromethyl group attached. The benzimidazole ring is a fused ring structure, consisting of a benzene ring fused to an imidazole ring . The trifluoromethyl group consists of a carbon atom bonded to three fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A review of papers up to 2008 highlighted the chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and their derivatives, emphasizing the preparation procedures, properties, and potential areas of interest for future research. This review also discussed the complex compounds of these ligands, including their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity (Boča, Jameson, & Linert, 2011).
Biological and Clinical Applications
Benzimidazole derivatives have been recognized for their diverse biological and clinical applications, where different substituents around the benzimidazole nucleus result in pharmacologically active compounds of therapeutic interest. These compounds have been applied in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer, CNS stimulant, and depressant therapies, making benzimidazoles a key scaffold for developing many therapeutic agents (Babbar, Swikriti, & Arora, 2020).
Anticancer Potential
Recent studies have focused on the design and synthesis of benzimidazole derivatives as anticancer agents, highlighting the broad range of biological activities due to their resemblance with naturally occurring nitrogenous bases like purine. The review discussed benzimidazole derivatives showing anticancer properties through various mechanisms and emphasized the importance of substituents for the synthesis of targeted benzimidazole derivatives as anticancer agents (Akhtar et al., 2019).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c1-6(9(17)18)16-8-5-3-2-4-7(8)15-10(16)11(12,13)14/h2-6H,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNRUXVPLDGGOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C2=CC=CC=C2N=C1C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



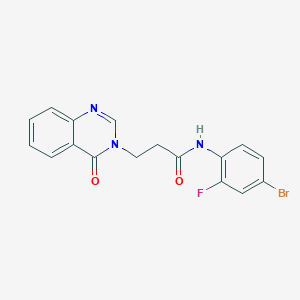
![4-{[(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)methyl]sulfonyl}morpholine](/img/structure/B510202.png)
![2-{[3-chloro-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]sulfanyl}aniline](/img/structure/B510207.png)
![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510212.png)
![4-[3-nitro-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B510216.png)
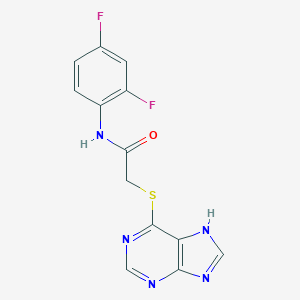
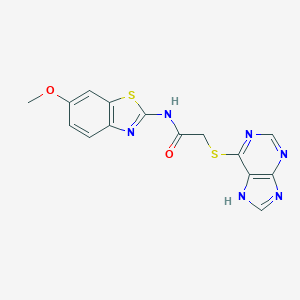
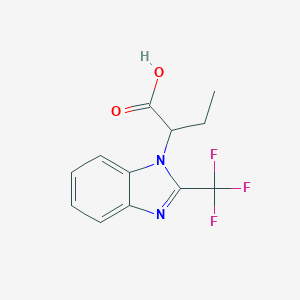

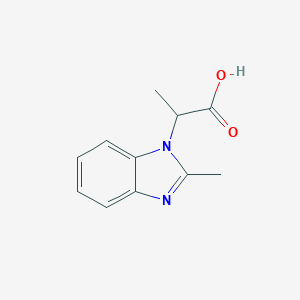
![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)
![8-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}quinoline](/img/structure/B510276.png)